molecular formula C18H12ClN3OS B1417401 2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-05-9

2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B1417401
CAS RN: 303985-05-9
M. Wt: 353.8 g/mol
InChI Key: XHGLXNUIRLXTQE-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile (2CBP) is a heterocyclic organic compound that has recently gained interest in the scientific community due to its potential applications in a variety of fields. 2CBP is a highly reactive compound that can be synthesized through a variety of methods and can be used in a variety of lab experiments.

Scientific Research Applications

Molecular Characterization and Analysis

Spectroscopic Properties and Molecular Docking Studies 2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile and its derivatives have been extensively studied for their spectroscopic properties using techniques like FT-IR and FT-Raman. Vibrational spectral analyses, along with density functional theory (DFT) calculations, provide insights into the equilibrium geometry and vibrational wave numbers of these compounds. Such studies also reveal the molecule's stability, charge delocalization, and nonlinear optical behavior. Molecular docking results indicate potential inhibitory activity against specific proteins, suggesting uses in designing anti-diabetic compounds (Alzoman et al., 2015).

Crystal Structure and Cytotoxic Activity

Synthesis and Structural Insights The synthesis of various thiopyrimidine derivatives, including the one , has been reported. These compounds, characterized by NMR, IR, and mass spectroscopy, and their molecular structures studied by single-crystal X-ray diffraction, provide valuable structural insights. Notably, the different substituents at certain positions on the pyrimidine ring lead to diverse hydrogen-bond interactions, influencing the crystal packing and overall molecular conformation (Stolarczyk et al., 2018). Additionally, structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives has been performed, revealing L-shaped conformations and specific hydrogen bond motifs. Energy frameworks and Hirshfeld surface analyses provide further insights into the intermolecular interactions of these compounds (Al-Wahaibi et al., 2021).

Nonlinear Optical Properties and Molecular Interactions

Optical and Electronic Behavior Detailed analyses of the nonlinear optical properties, natural bonding orbital (NBO) analysis, and molecular electrostatic potential (MEP) of these compounds have been conducted. Such studies are crucial in understanding the molecular interactions, potential energy distribution, and sites for electrophilic and nucleophilic attacks, which are important for various applications, including in the field of chemotherapeutics (Al-Omary et al., 2015). Furthermore, vibrational spectroscopic and molecular docking studies shed light on the potential chemotherapeutic applications of these compounds, revealing their interactions at the catalytic site of substrates and possible inhibition mechanisms (Haress et al., 2015).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3OS/c19-15-9-5-4-8-13(15)11-24-18-21-16(12-6-2-1-3-7-12)14(10-20)17(23)22-18/h1-9H,11H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGLXNUIRLXTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)sulfanyl]-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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